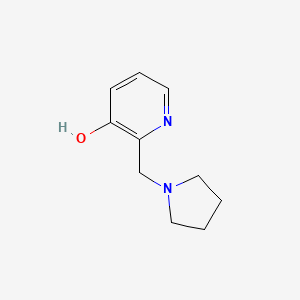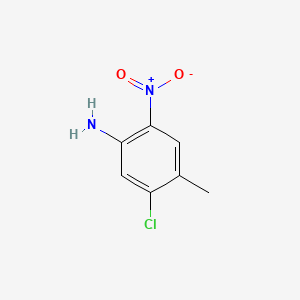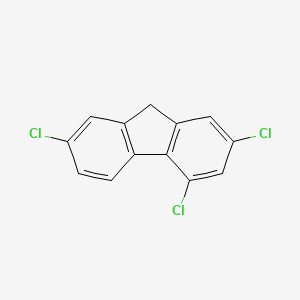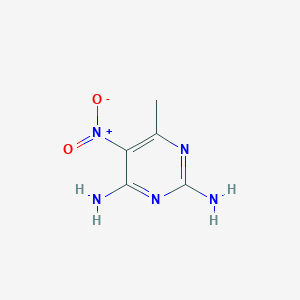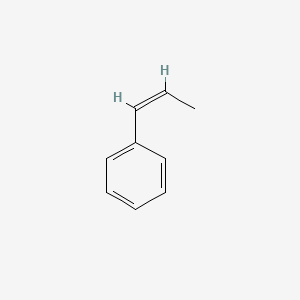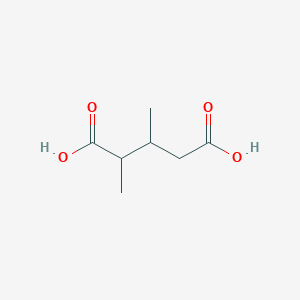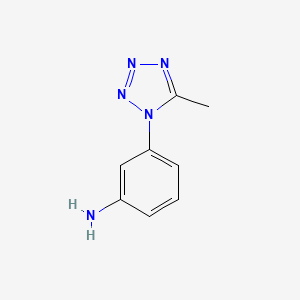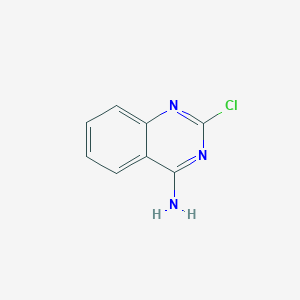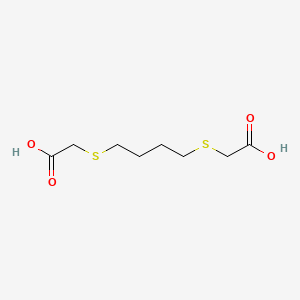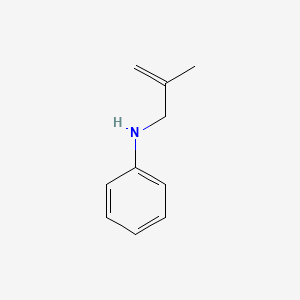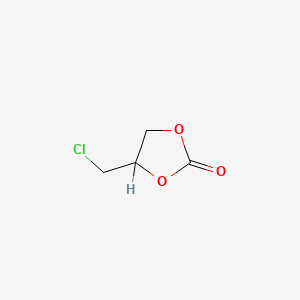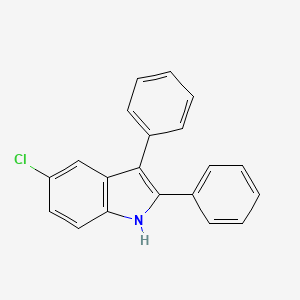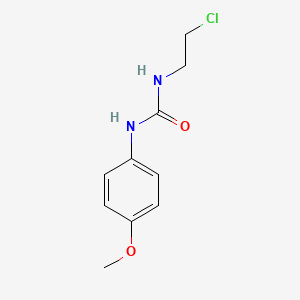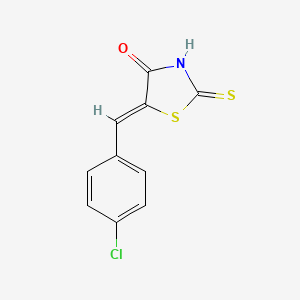
5-(4-Chlorobenzylidene)rhodanine
Übersicht
Beschreibung
5-(4-Chlorobenzylidene)rhodanine is a chemical compound with the linear formula C10H6ClNOS2 . It is used in various research and development applications .
Synthesis Analysis
The synthesis of 5-(4-Chlorobenzylidene)rhodanine involves the variation of the functional group on the 5-benzylidine ring of rhodanine, leading to compounds containing a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide . The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorobenzylidene)rhodanine is characterized by a linear formula of C10H6ClNOS2 . Its molecular weight is 255.746 .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Chlorobenzylidene)rhodanine are complex and involve several steps. For instance, the variation of the functional group on the 5-benzylidine ring of rhodanine led to compounds containing a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide .Physical And Chemical Properties Analysis
5-(4-Chlorobenzylidene)rhodanine is a solid at 20 degrees Celsius . It has a molecular weight of 255.746 and its linear formula is C10H6ClNOS2 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Biological Activities
- Rhodanines as Privileged Heterocycles in Medicinal Chemistry : Rhodanines, including 5-ene-rhodanines like 5-(4-Chlorobenzylidene)rhodanine, are recognized as important heterocycles in drug discovery. They have been developed into drug-like molecules with various biological activities and are used in approved drugs. Rhodanines serve as accessible building blocks for transformation into related heterocycles and offer multitarget properties with potential for optimization in drug discovery (Kaminskyy, Kryshchyshyn, & Lesyk, 2017).
- Rhodanine as a Drug Scaffold : Rhodanines have become a significant class of heterocyclic compounds in drug discovery, particularly for treating type II diabetes mellitus and diabetic complications. 5-Arylidenerhodanines, a category to which 5-(4-Chlorobenzylidene)rhodanine belongs, have shown potent effects against various targets. Chemical modifications of rhodanines yield compounds with diverse pharmacological activities (Tomašič & Mašič, 2009).
Chemical Properties and Synthesis
- Crystal Structure Analysis : The crystal structure of compounds similar to 5-(4-Chlorobenzylidene)rhodanine has been studied, providing insights into their molecular configurations, which is crucial for understanding their interactions in biological systems (El Ajlaoui et al., 2015).
- Synthesis of Rhodanine Analogs : Research has focused on the synthesis of rhodanine analogs, including 5-(4-Chlorobenzylidene)rhodanine, through various chemical processes. These methods are important for developing new compounds with potential biological activities (Barakat et al., 2021).
Biomedical Applications
- **Anticancer Potential**: Some derivatives of rhodanines, similar to 5-(4-Chlorobenzylidene)rhodanine, have shown promising anticancer activity against specific human cell lines, highlighting their potential in cancer treatment (Fahmy & Bekhit, 2002).
- Photosynthesis-Inhibiting Properties : Certain rhodanine derivatives exhibit the ability to inhibit photosynthetic electron transport in plants, suggesting a potential use in the development of herbicides or plant growth regulators (Opletalová et al., 2011).
Chemical Synthesis and Modification
- Solid-Phase Combinatorial Synthesis : Research into the synthesis of 5-arylalkylidene rhodanine, a category that includes 5-(4-Chlorobenzylidene)rhodanine, explores efficient methods for creating these compounds, which is essential for the rapid development of new drugs (Lee & Sim, 2000).
- Antibacterial Properties : Studies on rhodanine derivatives have demonstrated antibacterial activity, especially against Gram-positive bacteria. This suggests a potential application of 5-(4-Chlorobenzylidene)rhodanine in developing new antibacterial agents (Tejchman et al., 2017).
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUQEXWRIIIKB-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzylidene)rhodanine | |
CAS RN |
6318-37-2 | |
| Record name | 4-Thiazolidinone, 5-((4-chlorophenyl)methylene)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorobenzylidene)rhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-CHLOROBENZYLIDENE)RHODANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



